molecular formula C3H5N3O B3406161 2-methyl-1H-triazol-5-one CAS No. 24138-35-0

2-methyl-1H-triazol-5-one

Cat. No. B3406161
CAS RN: 24138-35-0
M. Wt: 99.09 g/mol
InChI Key: AGRBPCARFVQYOW-UHFFFAOYSA-N
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Description

2-methyl-1H-triazol-5-one, also known as MeT, is a heterocyclic compound that is widely used in scientific research. It is a five-membered ring that contains three nitrogen atoms and two carbon atoms. MeT is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

2-methyl-1H-triazol-5-one acts as a nucleophile and can react with various electrophiles to form new compounds. It can also form coordination complexes with metal ions, which can be used in catalysis. 2-methyl-1H-triazol-5-one has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and physiological effects:
2-methyl-1H-triazol-5-one has been shown to have low toxicity and is generally considered to be safe for use in scientific research. It has been reported to have antioxidant, anti-inflammatory, and anticonvulsant activities. 2-methyl-1H-triazol-5-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-methyl-1H-triazol-5-one is a versatile building block that can be used in the synthesis of various compounds. It is relatively easy to synthesize and can be obtained in large quantities. However, 2-methyl-1H-triazol-5-one is sensitive to moisture and should be stored in a dry environment. It is also important to use appropriate safety precautions when handling 2-methyl-1H-triazol-5-one, as it can be a potential irritant.

Future Directions

There are many potential future directions for the use of 2-methyl-1H-triazol-5-one in scientific research. One area of interest is the development of new triazolyl nucleosides with improved antiviral and anticancer activities. 2-methyl-1H-triazol-5-one can also be used in the synthesis of new triazole-containing peptidomimetics with potential applications in drug discovery. Additionally, 2-methyl-1H-triazol-5-one can be used as a ligand in the development of new catalysts for various reactions. Overall, 2-methyl-1H-triazol-5-one is a valuable building block that has many potential applications in scientific research.

Scientific Research Applications

2-methyl-1H-triazol-5-one has been widely used in scientific research as a versatile building block for the synthesis of various compounds. It is commonly used as a precursor for the synthesis of triazolyl nucleosides, which have antiviral, anticancer, and antimicrobial activities. 2-methyl-1H-triazol-5-one is also used in the synthesis of triazole-containing peptidomimetics, which have potential applications in drug discovery.

properties

IUPAC Name

2-methyl-1H-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-6-4-2-3(7)5-6/h2H,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRBPCARFVQYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1NC(=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-1,2,3-triazol-5(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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